molecular formula C11H19N3O3 B2511428 1-(2-Methoxyethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea CAS No. 2034333-68-9

1-(2-Methoxyethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea

Cat. No. B2511428
M. Wt: 241.291
InChI Key: SBSZWJUMDZIWIR-UHFFFAOYSA-N
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Description

The compound "1-(2-Methoxyethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea" is not directly mentioned in the provided papers. However, the papers do discuss related urea derivatives with potential biological activities. The first paper describes a series of 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives synthesized as dual inhibitors of PI3K and mTOR, which are important targets in cancer therapy. These compounds showed promising antiproliferative activities against various cancer cell lines and reduced acute oral toxicity, with one compound, in particular, effectively inhibiting tumor growth in a mouse model . The second paper discusses the synthesis of 1,3-disubstituted ureas with a pyrazole and (adamantan-1-yl)methyl fragment, which exhibited inhibitory activity against human soluble epoxide hydrolase (sEH) and had moderate water solubility .

Synthesis Analysis

The synthesis of urea derivatives in the first paper involved replacing an acetamide group with an alkylurea moiety, which led to a series of compounds with varying antiproliferative activities and reduced toxicity . The second paper details the synthesis of urea derivatives by reacting 1-(isocyanatomethyl)adamantane with aminopyrazoles, yielding products with good yields ranging from 67-92% . These methods demonstrate the versatility of urea derivatives in medicinal chemistry and their potential for optimization in drug design.

Molecular Structure Analysis

The molecular structures of the urea derivatives in both papers are characterized by the presence of a urea moiety, which is a functional group known for its role in drug design due to its ability to form hydrogen bonds with biological targets. The first paper's compounds contain a benzothiazole ring and a pyridinyl moiety, which are structural features that can contribute to the compounds' biological activities . In the second paper, the urea derivatives feature a pyrazole ring and an adamantyl group, which could influence the compounds' solubility and interaction with the target enzyme .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these urea derivatives are typical of urea formation, involving the reaction of an isocyanate with an amine. In the first paper, the reaction likely involves the formation of an intermediate isocyanate from the benzothiazole precursor, which then reacts with an amine to form the urea derivative . The second paper explicitly mentions the reaction of 1-(isocyanatomethyl)adamantane with aminopyrazoles to form the desired urea compounds . These reactions are crucial for the construction of the urea scaffold, which is central to the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structures. The first paper indicates that the synthesized compounds have varying degrees of antiproliferative activity and reduced toxicity, which are important properties for potential anticancer agents . The second paper reports on the solubility of the synthesized compounds in water, which is a critical property for drug absorption and distribution . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds and their eventual application as therapeutic agents.

Scientific Research Applications

Synthesis and Structural Analysis

  • Urea derivatives have been synthesized and structurally analyzed for various applications. For example, synthesis techniques such as the reactions of isocyanates with amines have been employed to create diverse urea compounds with specific properties and potential applications in drug design and materials science (Mustafa, Perveen, & Khan, 2014).

Enzyme Inhibition and Anticancer Activity

  • Certain urea derivatives have been investigated for their enzyme inhibition capabilities and anticancer activities. For instance, some compounds have shown inhibitory effects against enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase, alongside observing effects on cancer cell lines (Mustafa, Perveen, & Khan, 2014).

Molecular Interactions and Drug Design

  • Research into urea derivatives also includes studying their molecular interactions, such as binding with DNA or proteins, which is crucial for drug design. The interactions of Schiff bases containing urea with DNA have been explored, providing insights into their potential therapeutic applications (Ajloo et al., 2015).

Material Science and Gelation Properties

  • Urea compounds have been utilized in materials science, for example, in the formation of hydrogels. The morphology and rheology of gels formed from urea derivatives can be tuned by the identity of the anion, which influences the gels' physical properties (Lloyd & Steed, 2011).

properties

IUPAC Name

1-(2-methoxyethyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-9-8-10(17-14-9)4-3-5-12-11(15)13-6-7-16-2/h8H,3-7H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSZWJUMDZIWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea

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